7-nitro-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
7-nitro-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and agriculture. The compound is characterized by the presence of a benzoxazinone core structure with a nitro group at the 7th position. This structure has been modified in various ways to explore its biological activities, such as anticancer, antioxidant, and anticonvulsant properties .
Synthesis Analysis
The synthesis of derivatives of 7-nitro-2H-1,4-benzoxazin-3(4H)-one has been reported using different starting materials. For instance, a group of nitro substituted benzoxazinones was synthesized from 4-nitroanthranilic acid, and their structures were confirmed using spectroscopic methods . Another study reported the synthesis of 7-benzylamino derivatives using 2-amino-5-nitrophenol as a starting material . Additionally, the synthesis of 3-arylamino derivatives was achieved by reacting 7-nitro-2H-1,4-benzoxazin-3(4H)-one with phosphorus oxyhalides and arylamines .
Molecular Structure Analysis
The molecular structure of 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives has been elucidated using various spectroscopic techniques. The studies have confirmed the core benzoxazinone structure and the position of the nitro group. The molecular conformation and planarity of the derivatives have been analyzed, showing that the nitro group is almost coplanar with the aryl substituent, indicating strong conjugation within the molecule .
Chemical Reactions Analysis
The chemical reactivity of 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives has been explored in the context of their potential biological activities. For example, the anticonvulsant activity of 7-benzylamino derivatives was evaluated, and the most potent compound was further tested to understand its mechanism of action . In another study, the transformation of 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives under acidic conditions was investigated, which is valuable for understanding their bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives have been studied in relation to their potential applications. The luminescence properties of nitro-substituted benzoxazinones were found to be associated with the strength of the intramolecular hydrogen bond, which affects the luminescence maximum . Additionally, the preparation of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an intermediate for the synthesis of herbicide flumioxazin, was optimized to achieve high yield and purity .
Scientific Research Applications
Synthesis and Characterization
- 7-nitro-2H-1,4-benzoxazin-3(4H)-one is used in the synthesis of various derivatives with potential applications. For instance, the reaction with POX 3 and arylamines leads to colored 3-arylamino-7-nitro-2H-1,4-benzoxazines, which are investigated for their potential as hair colorants (Hartmann et al., 2004).
Potential in Pharmaceutical Development
- Some derivatives of 7-nitro-2H-1,4-benzoxazin-3(4H)-one exhibit significant anticonvulsant activities. For instance, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one has been shown to be potent in the maximal electroshock test (MES test) for anticonvulsant activity (Piao et al., 2008).
Agricultural Applications
- Derivatives of 7-nitro-2H-1,4-benzoxazin-3(4H)-one are explored for their potential in agriculture. For example, compounds from this class are being researched for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These properties make them candidates for natural herbicide models and in chemical defense mechanisms in plants (Macias et al., 2009).
Antifungal Properties
- Research into the antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives shows promising results. These compounds displayed moderate to good antifungal activity against several phytopathogenic fungi, making them significant for agricultural applications (Śmist et al., 2016).
Chemical Synthesis and Transformation
- The chemical synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives is a subject of considerable interest. Different methodologies for synthesizing and characterizing these compounds have been developed, demonstrating the versatility of this chemical skeleton (Nefisath et al., 2018).
Safety And Hazards
The safety data sheet for 7-Nitro-2H-1,4-benzoxazin-3(4H)-one indicates that it should be stored at 0-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .
properties
IUPAC Name |
7-nitro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHCFMAEHXPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377159 | |
Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
81721-86-0 | |
Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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